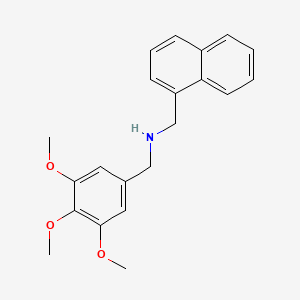![molecular formula C17H17ClN2O3 B5803680 1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine, commonly known as CFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CFPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various research applications.
Applications De Recherche Scientifique
CFPP has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CFPP has also been studied for its potential use in the treatment of anxiety and depression.
Mécanisme D'action
The exact mechanism of action of CFPP is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. CFPP has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CFPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. CFPP has also been shown to have an effect on the immune system, reducing inflammation and improving immune function.
Avantages Et Limitations Des Expériences En Laboratoire
CFPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential uses in scientific research. However, there are also some limitations to its use. CFPP has not been extensively studied in humans, and there is limited information on its safety and efficacy. It is also important to note that CFPP is a controlled substance and should only be used in accordance with local regulations and guidelines.
Orientations Futures
There are a number of future directions for research on CFPP. One potential area of research is the development of new analogs of CFPP with improved pharmacological properties. Another area of research is the investigation of the potential use of CFPP in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to determine the safety and efficacy of CFPP in humans, and to identify any potential side effects or drug interactions.
Méthodes De Synthèse
CFPP can be synthesized through various methods, including the reaction of 4-chlorophenylacetic acid with 2-furoyl chloride in the presence of a base or the reaction of 4-chlorobenzoyl chloride with 2-furoylpiperazine in the presence of a base. The resulting compound can then be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-5-3-13(4-6-14)12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNORNAZVOXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)
![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)


![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)